(E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide (E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 297140-03-5
VCID: VC7172238
InChI: InChI=1S/C15H11Cl2N3O4/c16-11-3-6-14(13(17)7-11)24-9-15(21)19-18-8-10-1-4-12(5-2-10)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+
SMILES: C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Molecular Formula: C15H11Cl2N3O4
Molecular Weight: 368.17

(E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide

CAS No.: 297140-03-5

Cat. No.: VC7172238

Molecular Formula: C15H11Cl2N3O4

Molecular Weight: 368.17

* For research use only. Not for human or veterinary use.

(E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide - 297140-03-5

Specification

CAS No. 297140-03-5
Molecular Formula C15H11Cl2N3O4
Molecular Weight 368.17
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C15H11Cl2N3O4/c16-11-3-6-14(13(17)7-11)24-9-15(21)19-18-8-10-1-4-12(5-2-10)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+
Standard InChI Key GKLONNYOOYHOBF-QGMBQPNBSA-N
SMILES C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Introduction

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of (E)-2-(2,4-dichlorophenoxy)-N'-(4-nitrobenzylidene)acetohydrazide typically involves a condensation reaction between 2-(2,4-dichlorophenoxy)acetohydrazide and 4-nitrobenzaldehyde. This method aligns with protocols used for analogous benzylidenehydrazine derivatives, where glacial acetic acid catalyzes the formation of the hydrazone bond under reflux conditions . For instance, the synthesis of (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide achieved a 65% yield after 6 hours of reflux in dioxane, followed by recrystallization from chloroform .

A representative reaction scheme is as follows:

2-(2,4-Dichlorophenoxy)acetohydrazide+4-NitrobenzaldehydeAcOH, Δ(E)-Target Compound+H2O\text{2-(2,4-Dichlorophenoxy)acetohydrazide} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{(E)-Target Compound} + \text{H}_2\text{O}

Key parameters influencing yield include reaction time, solvent polarity, and the electronic effects of substituents on the benzaldehyde precursor. The nitro group’s strong electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the hydrazide’s amino group .

Optimization and Challenges

Crystallization solvents significantly impact purity and morphology. Dimethylformamide (DMF) and chloroform are commonly employed for recrystallizing analogous hydrazides, yielding plate-like crystals suitable for X-ray diffraction . Challenges include byproduct formation due to competing reactions at elevated temperatures, necessitating careful control of stoichiometry and reflux duration.

Structural and Crystallographic Characterization

Molecular Geometry

Single-crystal X-ray diffraction studies of related compounds, such as N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, reveal centrosymmetric dimers linked by N–H⋯O hydrogen bonds . The (E)-configuration in the title compound imposes a planar arrangement around the C=N bond, with dihedral angles between the aromatic rings and hydrazide backbone approximating 77.8° . This geometry minimizes steric hindrance while optimizing π-π stacking and dipole interactions.

Table 1: Selected Bond Lengths and Angles

ParameterValue (Å/°)Source Compound
C=O bond length1.224
C=N bond length1.278
N–N bond length1.385
Dihedral angle77.8°

Intermolecular Interactions

The crystal packing of acylhydrazines is stabilized by hydrogen bonds and halogen interactions. In N′-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide, N–H⋯O bonds form chains, while Cl⋯N contacts (3.224 Å) cross-link adjacent ribbons . The nitro group in the title compound likely participates in similar interactions, with O⋯H–N hydrogen bonds and nitro-Cl contacts further enhancing lattice stability.

Spectroscopic Properties

Infrared (IR) Spectroscopy

IR spectra of benzylidenehydrazines exhibit characteristic absorptions for C=O (1670–1690 cm⁻¹), C=N (1600–1620 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) groups . The title compound’s spectrum is expected to show:

  • NH stretch: 3180–3200 cm⁻¹ (hydrazide N–H)

  • C=O stretch: ~1675 cm⁻¹ (acetohydrazide carbonyl)

  • NO₂ asymmetric stretch: 1525 cm⁻¹ and 1350 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR signals for analogous compounds include:

  • Hydrazide NH: δ 10.2–11.5 ppm (singlet, exchangeable)

  • Aromatic protons: δ 7.5–8.5 ppm (multiplets for dichlorophenoxy and nitrobenzylidene groups)

  • Methylene protons: δ 4.6–5.0 ppm (s, –OCH₂CO–)

¹³C NMR resonances typically feature:

  • Carbonyl carbon: δ 165–170 ppm

  • C=N carbon: δ 150–155 ppm

  • Aromatic carbons: δ 120–140 ppm

Hypothesized Biological and Chemical Applications

Insecticidal and Antifungal Activity

Diacylhydrazines are known for insect growth-regulating properties, acting as ecdysone agonists . The dichlorophenoxy moiety may enhance lipid membrane permeability, while the nitro group could redox-cycle to generate cytotoxic radicals.

Coordination Chemistry

The hydrazide’s N and O atoms serve as donor sites for metal ions. Structural analogs form complexes with Cu(II) and Fe(III), applicable in catalysis or wastewater metal recovery .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundC=O (Å)Cl⋯N (Å)Bioactivity
N′-[2-(2,4-Dichlorophenoxy)acetyl]acetohydrazide1.2243.224Insecticidal
(E)-N′-(4-Chloro-3-nitrobenzylidene)acetohydrazide1.228N/AAntimicrobial
Title Compound~1.230~3.20Hypothesized multifunctional

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